5-((5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-((5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C16H10F2N2O3S2 and its molecular weight is 380.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Compounds similar to the queried chemical structure have been utilized in the synthesis of various heterocyclic compounds. These include pyrimidine and pyridazine structural fragments, which are analogues of nitrogen-containing bases of the pyrimidine series. The synthesis processes have been optimized to yield biologically active compounds, demonstrating the versatility of these molecules as precursors in constructing molecules containing pyridine and pyridazine fragments, with some showing pronounced plant-growth regulatory activity (Aniskova, Grinev, & Yegorova, 2017).
Antimicrobial and Antioxidant Activities
A series of derivatives synthesized from similar structures have been evaluated for their antimicrobial activity against various bacteria and fungi. Some compounds were found to display moderate to good antibacterial and antifungal activities. This highlights the potential of these molecules as templates for designing new antimicrobial agents. Additionally, certain compounds showed promising antioxidant activity, indicating their potential in free radical scavenging and metal ion chelation (Vijaya Laxmi, Suresh Kumar, & Rajitha, 2012).
Organic Solar Cells
Compounds with similar structures have been explored as components in organic solar cells. An example includes the use of diketopyrrolopyrrole-based compounds as non-fullerene electron acceptors, demonstrating encouraging efficiency when paired with electron donors like poly(3-hexylthiophene). This suggests the potential of these molecules in enhancing the performance of organic photovoltaic devices, offering a pathway to more efficient and stable solar cells (Gupta et al., 2017).
Inhibitors for B-Raf(V600E)
In the search for novel inhibitors of B-Raf(V600E), a mutation associated with various cancers, molecules with similar structures have been identified as promising candidates. Through scaffold hopping and molecular docking, new scaffolds were discovered, leading to the identification of potent inhibitors. This illustrates the therapeutic potential of these compounds in the development of cancer treatments, offering a foundation for further optimization towards clinical application (Xu et al., 2012).
Mechanism of Action
Target of Action
The primary targets of the compound 5-((5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione are various subunits of the Gamma-aminobutyric acid (GABA) receptor, including alpha-1, alpha-2, alpha-3, alpha-4, alpha-5, and alpha-6 . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
The compound this compound acts as a potentiator for the aforementioned GABA receptor subunits . This means that it enhances the effect of GABA, leading to increased inhibitory neurotransmission .
Biochemical Pathways
Given its action on gaba receptors, it is likely that it influences the gabaergic pathway, which plays a key role in various neurological processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potentiation of GABA receptors. This could result in increased inhibitory neurotransmission, which could have various effects depending on the specific physiological context .
Properties
IUPAC Name |
5-[[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O3S2/c17-15(18)25-10-4-1-8(2-5-10)12-6-3-9(23-12)7-11-13(21)19-16(24)20-14(11)22/h1-7,15H,(H2,19,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKZHRPWPVGADF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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